molecular formula C8H12O2 B3349028 2-Furanbutanol CAS No. 19958-66-8

2-Furanbutanol

Cat. No.: B3349028
CAS No.: 19958-66-8
M. Wt: 140.18 g/mol
InChI Key: KUGYYICTOVROHW-UHFFFAOYSA-N
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Description

2-Furanbutanol is a furan-derived alcohol characterized by a butanol chain (-CH₂CH₂CH₂CH₂OH) attached to the 2-position of a furan ring. Based on naming conventions and related compounds, the molecular formula of this compound is inferred as C₈H₁₂O₂, with a molecular weight of 140.18 g/mol (calculated from C₈H₁₂O₂: (8×12) + (12×1) + (2×16) = 140). It is likely used as an intermediate in organic synthesis, flavoring agents, or polymer production, though specific applications require further research.

Properties

IUPAC Name

4-(furan-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7,9H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGYYICTOVROHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446695
Record name 2-Furanbutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19958-66-8
Record name 2-Furanbutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanbutanol can be achieved through several methods. One common approach involves the reduction of furfural, a furan derivative, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of furfural. This process involves the use of metal catalysts, such as palladium or platinum, under high-pressure hydrogen gas. The reaction is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Furanbutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan ring and the hydroxyl group attached to the butanol chain .

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the furan ring or the hydroxyl group.

Major Products Formed

The major products formed from these reactions include furan-based aldehydes, carboxylic acids, alcohols, and substituted furan derivatives. These products have diverse applications in various fields .

Scientific Research Applications

2-Furanbutanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furanbutanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular characteristics of 2-Furanbutanol and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-Furanmethanol C₅H₆O₂ 98.10 98-00-0 Furan ring + methanol (-CH₂OH)
2-Furanpropanol C₇H₁₀O₂ 126.15 26908-23-6 Furan ring + propanol (-CH₂CH₂CH₂OH)
This compound C₈H₁₂O₂ 140.18 Not explicitly listed¹ Furan ring + butanol (-CH₂CH₂CH₂CH₂OH)
2-Furanpentanol C₉H₁₄O₂ 154.21 Not explicitly listed¹ Furan ring + pentanol (-CH₂CH₂CH₂CH₂CH₂OH)
This compound, acetate C₁₀H₁₄O₃ 182.22 79011-51-1 This compound esterified with acetic acid

Key Observations :

  • Increasing chain length (methanol → pentanol) correlates with higher molecular weight and hydrophobicity.
  • Acetate derivatives (e.g., this compound, acetate) exhibit enhanced stability and reduced volatility compared to parent alcohols .

Physical and Chemical Properties

Boiling Points and Reactivity:
  • 2-Furanmethanol (furfuryl alcohol): Boiling point ~171°C . Reacts readily in esterification and oxidation reactions due to its primary alcohol group.
  • 2-Furanpropanol: Expected boiling point >200°C (estimated from chain length). Similar reactivity to 2-Furanmethanol but with slower kinetics due to steric hindrance.
  • This compound: Predicted boiling point ~220–240°C. Enhanced lipophilicity makes it suitable for solvent applications or hydrophobic polymer synthesis.
  • Acetate Derivatives: Reduced polarity and higher thermal stability (e.g., this compound, acetate is less prone to oxidation than the parent alcohol) .
Solubility:

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    2-Furanbutanol
    Reactant of Route 2
    Reactant of Route 2
    2-Furanbutanol

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